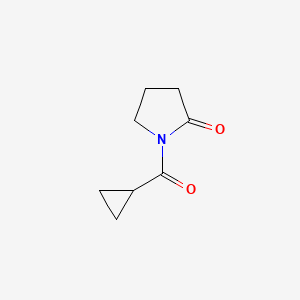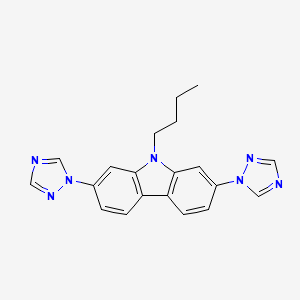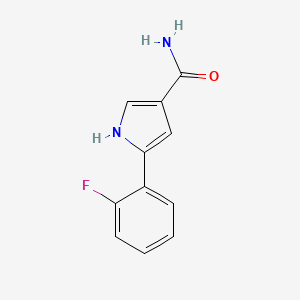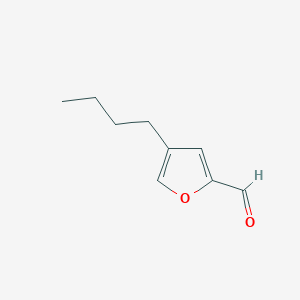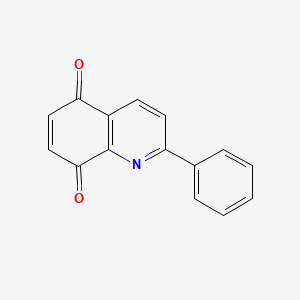
2-Phenylquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylquinoline-5,8-dione is a heterocyclic aromatic compound with a quinoline backboneThe quinoline scaffold, particularly the 5,8-quinolinedione moiety, is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-5,8-dione typically involves the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione. This reaction results in the formation of the quinoline ring system . Another method involves the reaction of aniline with polyhydric or monohydric alcohols, leading to the formation of quinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylquinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, enhancing the compound’s biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Phenylquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Phenylquinoline-5,8-dione largely depends on its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the formation of reactive oxygen species (ROS). These ROS can induce cell apoptosis and inhibit the growth of cancer cells .
Comparación Con Compuestos Similares
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural quinoline derivative with significant biological activities.
Quinoline-5,8-dione-based geldanamycin analogues: Designed for their potential as Hsp-90 inhibitors
Uniqueness: 2-Phenylquinoline-5,8-dione stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Número CAS |
146830-22-0 |
|---|---|
Fórmula molecular |
C15H9NO2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9NO2/c17-13-8-9-14(18)15-11(13)6-7-12(16-15)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
DUEZCRDGVOANPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
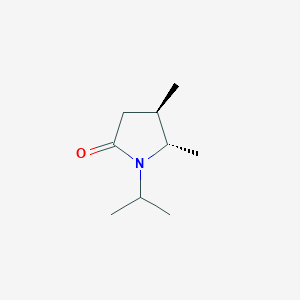

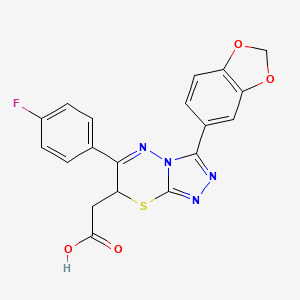


![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
